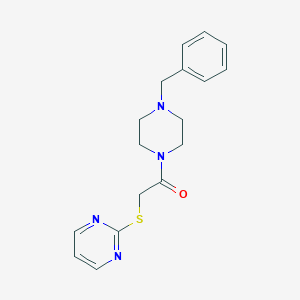![molecular formula C23H18ClN3O3S2 B282759 N-[2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide](/img/structure/B282759.png)
N-[2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as COTI-2 and is known for its ability to inhibit mutant p53 proteins, which are commonly found in cancer cells. In
Mécanisme D'action
COTI-2 works by binding to mutant p53 proteins and inhibiting their activity. Mutant p53 proteins are known to have a high affinity for DNA, which can lead to the activation of genes that promote tumor growth and development. By inhibiting the activity of mutant p53 proteins, COTI-2 can prevent the activation of these genes and suppress tumor growth.
Biochemical and Physiological Effects:
COTI-2 has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. COTI-2 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, COTI-2 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of COTI-2 is its specificity for mutant p53 proteins. This specificity allows for targeted inhibition of tumor growth without affecting normal cells. Additionally, COTI-2 has been shown to have low toxicity, making it a promising candidate for further research. However, there are also limitations to using COTI-2 in lab experiments. The compound is difficult to synthesize and may be expensive, which can limit its availability for research. Additionally, COTI-2 has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on COTI-2. One area of research is the development of more efficient synthesis methods for the compound. Additionally, further research is needed to determine the safety and efficacy of COTI-2 in humans. Clinical trials will be needed to determine the optimal dosage and administration of the compound. Finally, research is needed to explore the potential applications of COTI-2 in other areas of research, including neurodegenerative diseases and infectious diseases.
Conclusion:
COTI-2 is a promising compound with potential applications in cancer research and other areas of research. The compound works by inhibiting mutant p53 proteins, which are commonly found in cancer cells. COTI-2 has been shown to have low toxicity and specificity for mutant p53 proteins, making it a promising candidate for further research. However, further research is needed to determine the safety and efficacy of the compound in humans, and to explore its potential applications in other areas of research.
Méthodes De Synthèse
The synthesis of COTI-2 involves a series of chemical reactions that are carefully controlled to ensure the purity and quality of the final product. The process begins with the synthesis of 2-chloroaniline, which is then reacted with 2-bromoacetic acid to form the intermediate product. This intermediate is then reacted with 2-mercaptobenzothiazole to form the final product, COTI-2. The synthesis of COTI-2 is a complex process that requires expertise and specialized equipment to ensure the quality and purity of the final product.
Applications De Recherche Scientifique
COTI-2 has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit mutant p53 proteins, which are commonly found in cancer cells. Mutant p53 proteins are known to play a significant role in tumor growth and development, and inhibiting their activity can lead to the suppression of cancer cell growth. COTI-2 has also been shown to have potential applications in other areas of research, including neurodegenerative diseases and infectious diseases.
Propriétés
Formule moléculaire |
C23H18ClN3O3S2 |
|---|---|
Poids moléculaire |
484 g/mol |
Nom IUPAC |
N-[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H18ClN3O3S2/c1-30-16-9-6-14(7-10-16)22(29)25-15-8-11-19-20(12-15)32-23(27-19)31-13-21(28)26-18-5-3-2-4-17(18)24/h2-12H,13H2,1H3,(H,25,29)(H,26,28) |
Clé InChI |
PFBGIQJLJNGCPQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=CC=C4Cl |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-(3-{[2-(ethoxycarbonyl)phenoxy]methyl}-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282679.png)
![Ethyl 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282680.png)
![Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282681.png)
![Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282682.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282685.png)
![5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B282686.png)
![4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282687.png)

![N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide](/img/structure/B282691.png)
![N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide](/img/structure/B282692.png)
![4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282696.png)
![4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282698.png)
![1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B282699.png)
![1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B282700.png)